1-(1-Amino-3-phenoxypropyl)-4-fluorobenzene
Overview
Description
1-(1-Amino-3-phenoxypropyl)-4-fluorobenzene is a chemical compound characterized by its unique structure, which includes an amino group, a fluorine atom, and a phenoxypropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Amino-3-phenoxypropyl)-4-fluorobenzene typically involves the following steps:
Phenol Activation: Phenol is activated using a suitable reagent, such as thionyl chloride, to form phenol chloride.
Nucleophilic Substitution: The activated phenol chloride is then reacted with 1-amino-3-chloropropane in the presence of a base, such as triethylamine, to form the intermediate compound.
Fluorination: The intermediate compound undergoes fluorination using a fluorinating agent, such as diethylaminosulfur trifluoride (DAST), to introduce the fluorine atom at the para-position of the benzene ring.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and real-time monitoring can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(1-Amino-3-phenoxypropyl)-4-fluorobenzene can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Tin (Sn) and hydrochloric acid (HCl) or iron (Fe) and HCl.
Substitution: Various nucleophiles in the presence of a base.
Major Products Formed:
Oxidation: 1-(1-Nitro-3-phenoxypropyl)-4-fluorobenzene.
Reduction: this compound (reduced form).
Substitution: Various derivatives depending on the nucleophile used.
Scientific Research Applications
1-(1-Amino-3-phenoxypropyl)-4-fluorobenzene has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound can be utilized in the study of biological systems, such as enzyme inhibition and receptor binding assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
1-(1-Amino-3-phenoxypropyl)-4-fluorobenzene is similar to other compounds with similar functional groups, such as 1-(1-Amino-3-phenoxypropyl)-4-chlorobenzene and 1-(1-Amino-3-phenoxypropyl)-4-methylbenzene. the presence of the fluorine atom in this compound imparts unique chemical and biological properties that distinguish it from its counterparts.
Comparison with Similar Compounds
1-(1-Amino-3-phenoxypropyl)-4-chlorobenzene
1-(1-Amino-3-phenoxypropyl)-4-methylbenzene
1-(1-Amino-3-phenoxypropyl)-4-bromobenzene
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Properties
IUPAC Name |
1-(4-fluorophenyl)-3-phenoxypropan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO/c16-13-8-6-12(7-9-13)15(17)10-11-18-14-4-2-1-3-5-14/h1-9,15H,10-11,17H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKWGOVPXLFYSI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCC(C2=CC=C(C=C2)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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